Acetaldehyde,2-benzothiazolylmethylhydrazone

Description

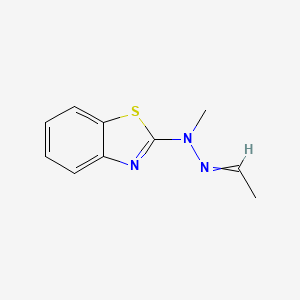

Acetaldehyde,2-benzothiazolylmethylhydrazone (CAS: 100220-34-6) is a hydrazone derivative synthesized via the condensation of acetaldehyde with 2-benzothiazolylmethylhydrazine. Hydrazones are characterized by the presence of the R₁R₂C=N–NH₂ functional group, and this compound incorporates a benzothiazole ring, a heterocyclic scaffold known for its diverse applications in pharmaceuticals, agrochemicals, and materials science . Benzothiazoles exhibit notable biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, making this compound a candidate for further exploration in drug development .

For example, 6-chloro-7-methyl-3-(2-arylmethylene-1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazines are prepared via refluxing aryl carbaldehydes with benzodithiazinyl hydrazine in ethanol and acetic acid . Similar conditions likely apply to this compound.

Properties

Molecular Formula |

C10H11N3S |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

N-(ethylideneamino)-N-methyl-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C10H11N3S/c1-3-11-13(2)10-12-8-6-4-5-7-9(8)14-10/h3-7H,1-2H3 |

InChI Key |

RHIFBFSZDPBYQP-UHFFFAOYSA-N |

Canonical SMILES |

CC=NN(C)C1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Benzothiazolylmethylhydrazine Derivative

The precursor 2-benzothiazolylmethylhydrazine is typically synthesized by:

- Starting with 2-benzothiazole derivatives, often 2-benzothiazolylmethyl halides or carboxylic acid derivatives.

- Conversion of these intermediates to hydrazine derivatives via nucleophilic substitution or hydrazinolysis.

For example, benzo[b]thiophene or benzothiazole carboxylic acid derivatives can be converted into their corresponding hydrazides by reaction with hydrazine hydrate under reflux conditions. This hydrazide intermediate is crucial for subsequent hydrazone formation.

Condensation with Acetaldehyde to Form Hydrazone

The key step is the condensation of acetaldehyde with the 2-benzothiazolylmethylhydrazine derivative to form the hydrazone. This involves:

- Mixing equimolar amounts of acetaldehyde and 2-benzothiazolylmethylhydrazine in an appropriate solvent such as methanol or ethanol.

- Stirring the mixture at room temperature or mild heating (reflux) for 1-3 hours to facilitate the condensation reaction.

- The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl carbon, followed by elimination of water to form the hydrazone linkage (-C=N-NH-).

A typical procedure adapted from related acylhydrazone syntheses involves refluxing the hydrazine derivative with acetaldehyde in methanol, followed by cooling to precipitate the hydrazone product.

Purification and Crystallization

After completion of the reaction:

- The reaction mixture is cooled to 0°C to induce crystallization of the hydrazone.

- The solid product is filtered and washed with cold methanol or ethanol to remove impurities.

- Further purification can be achieved by recrystallization from suitable solvents such as methanol, ethanol, or ethyl acetate.

This method yields the pure acetaldehyde,2-benzothiazolylmethylhydrazone as a crystalline solid suitable for characterization and biological evaluation.

Alternative Synthetic Routes and Modifications

- Protection-deprotection strategies: In some syntheses, protecting groups (e.g., tert-butyl carbamate) are used on the hydrazine nitrogen to improve selectivity and yield, followed by deprotection before condensation with acetaldehyde.

- Use of substituted benzothiazole derivatives to modulate properties and reactivity.

- Acid or base catalysis can be employed to accelerate the hydrazone formation, though mild conditions are preferred to avoid side reactions.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Synthesis of 2-benzothiazolylmethylhydrazine | Hydrazine hydrate, benzothiazole derivative, reflux | Hydrazinolysis or substitution reaction |

| 2 | Condensation with acetaldehyde | Acetaldehyde, methanol or ethanol, reflux or room temp stirring | Equimolar ratio, 1-3 hours |

| 3 | Crystallization and purification | Cooling to 0°C, filtration, washing with cold solvent | Recrystallization if needed |

| 4 | Optional protection/deprotection steps | Use of protecting groups (e.g., Boc), acid deprotection | Enhances yield and purity |

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde,2-benzothiazolylmethylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Hydrazone derivatives, including acetaldehyde, 2-benzothiazolylmethylhydrazone, have been studied for their antimicrobial properties. Research indicates that such compounds can exhibit significant activity against various pathogens, including bacteria and fungi. A study highlighted the synthesis of hydrazone derivatives that demonstrated promising antibacterial and antifungal activities, suggesting potential for development into therapeutic agents .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer potential. Hydrazones have shown efficacy in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have been reported to target cancer cells selectively while sparing normal cells, making them candidates for further development in oncological therapies .

Analytical Chemistry Applications

Detection of Organic Compounds

Acetaldehyde, 2-benzothiazolylmethylhydrazone serves as an analytical reagent for detecting organic compounds. Hydrazones are known for their ability to form stable complexes with carbonyl compounds, allowing for the detection of substances like glucose and aromatic amines in various samples. This property makes them invaluable in clinical diagnostics and environmental monitoring .

Spectroscopic Techniques

The compound has been employed in spectroscopic methods for the identification of metal ions and organic molecules. Hydrazones can enhance the sensitivity and specificity of detection methods such as UV-Vis spectroscopy and fluorescence spectroscopy .

Industrial Applications

Synthesis of Other Compounds

Acetaldehyde derivatives are used as intermediates in the synthesis of more complex organic molecules. The versatility of hydrazones allows them to be transformed into a variety of functional groups, facilitating the production of pharmaceuticals, agrochemicals, and polymers .

Corrosion Inhibition

Research has indicated that hydrazone derivatives can act as effective corrosion inhibitors in metal protection applications. Their ability to form protective films on metal surfaces helps mitigate corrosion processes, making them useful in industrial settings .

Data Summary Table

Case Studies

- Antimicrobial Activity Study : A recent investigation into various hydrazone derivatives found that acetaldehyde, 2-benzothiazolylmethylhydrazone exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

- Cancer Cell Line Research : In vitro studies on human cancer cell lines demonstrated that specific hydrazone derivatives could inhibit cell proliferation by inducing apoptosis through mitochondrial pathways. This suggests a promising avenue for developing new anti-cancer therapies based on acetaldehyde derivatives .

- Analytical Application Development : A research project focused on the use of hydrazones for detecting environmental pollutants showed that acetaldehyde, 2-benzothiazolylmethylhydrazone could effectively bind to harmful carbonyl compounds, enabling their detection at low concentrations in water samples .

Mechanism of Action

The mechanism of action of Acetaldehyde,2-benzothiazolylmethylhydrazone involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. The benzothiazole ring may also contribute to its biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Structural Analogues

Other Benzothiazolyl Hydrazones

- 3-(2-Arylmethylene-1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazines: These compounds share the benzothiazole core but include additional dithiazine and sulfone groups. Synthesized via refluxing aryl aldehydes with hydrazine derivatives in ethanol or methanol , they exhibit structural complexity that may enhance stability compared to simpler hydrazones like Acetaldehyde,2-benzothiazolylmethylhydrazone.

Other Acetaldehyde Hydrazones

- 2-Methylbenzaldehyde 2-Methylbenzylidenehydrazone : A structurally characterized hydrazone derivative, this compound highlights the versatility of hydrazones in forming stable crystalline structures, though its applications remain unexplored .

Table 1: Structural Comparison of Hydrazones

Functional Analogues

Table 2: Functional Comparison with Aldehydes

Physicochemical and Toxicological Comparisons

- Synthesis: this compound likely requires acid catalysis (e.g., acetic acid in ethanol) similar to other hydrazones , whereas Strecker aldehydes form spontaneously during thermal processing .

- Toxicity: The benzothiazole hydrazone’s Safety Data Sheet (SDS) indicates hazards requiring first-aid measures for inhalation , contrasting with acetaldehyde’s direct neurotoxicity and carcinogenicity .

Biological Activity

Acetaldehyde, 2-benzothiazolylmethylhydrazone (CAS No. 100220-34-6) is a compound belonging to the class of hydrazones, characterized by its unique structural features that contribute to its biological activity. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and findings from diverse research sources.

Chemical Structure and Properties

Molecular Formula: CHNS

Molecular Weight: 210.27 g/mol

Density: 1.25 g/cm³

Boiling Point: 320 °C

Melting Point: Not specified

The compound's structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

Acetaldehyde, 2-benzothiazolylmethylhydrazone can be synthesized through a condensation reaction between acetaldehyde and 2-benzothiazolylmethylhydrazine. The reaction typically involves the following steps:

- Reagents: Acetaldehyde and 2-benzothiazolylmethylhydrazine.

- Conditions: The reaction is carried out under acidic or neutral conditions to facilitate the formation of the hydrazone linkage.

- Purification: The resulting product is purified using recrystallization techniques.

Antimicrobial Properties

Research indicates that Acetaldehyde, 2-benzothiazolylmethylhydrazone exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Klebsiella pneumoniae, with an observed minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that Acetaldehyde, 2-benzothiazolylmethylhydrazone induces apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values were reported at approximately 15 µM for HCT-116 cells, indicating a potent cytotoxic effect .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it has been shown to interact with DNA and disrupt replication processes in cancer cells .

Case Studies

- Study on Antimicrobial Activity:

- Study on Anticancer Effects:

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 210.27 g/mol |

| Antimicrobial MIC | 32 µg/mL |

| HCT-116 IC50 | ~15 µM |

| Melting Point | Not specified |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing acetaldehyde,2-benzothiazolylmethylhydrazone?

- The compound can be synthesized via condensation reactions between 2-benzothiazolyl acetohydrazide derivatives and acetaldehyde. Hydrazine hydrate is commonly used to convert ethyl-2-benzothiazolyl acetate to the hydrazide intermediate, which reacts with aldehydes under acidic conditions. Reaction optimization should consider substituent effects: electron-donating groups on aldehydes improve reaction rates and yields (e.g., benzaldehyde derivatives with -OCH₃ or -CH₃ groups) . Solvent-free conditions with Eaton’s reagent (P₂O₅·MeSO₃H) enhance efficiency by activating carbonyl groups via hydrogen bonding .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- Core excitation energies at oxygen and carbon K-shells (e.g., 1sO→π* transitions at ~531.5 eV) provide insights into electronic structure using synchrotron radiation or EELS. Computational methods like CVS-CCSD and CVS-CC2 validate experimental spectra . Nuclear magnetic resonance (¹H/¹³C NMR) and IR spectroscopy confirm hydrazone formation (C=N stretching at ~1600 cm⁻¹) and substituent effects .

Q. What are the common challenges in quantifying acetaldehyde derivatives in biological matrices?

- Proton-transfer-reaction mass spectrometry (PTR-MS) at m/z 45 may overestimate acetaldehyde due to interference from isobaric compounds. Cross-validation with DNPH-HPLC is critical, as shown by a slope of 1.47±0.09 between methods, indicating systematic discrepancies. Adjustments for matrix effects (e.g., liver microsomes) and deuterated internal standards (e.g., acetaldehyde-2,2,2-d₃) improve accuracy .

Advanced Research Questions

Q. How do electronic substituents influence the reactivity of this compound in Friedel-Crafts acylation?

- Electron-donating groups (e.g., -OCH₃) on benzaldehyde derivatives accelerate nucleophilic addition by increasing electron density at the carbonyl carbon. In contrast, electron-withdrawing groups (e.g., -NO₂) reduce reaction rates. Mechanistic studies using Eaton’s reagent reveal dual activation: (1) hydrogen bonding to polarize the carbonyl group and (2) acid catalysis to stabilize intermediates. Substituent effects are quantified via yields (90–96% for electron-rich substrates vs. 70–85% for electron-poor) .

Q. What strategies resolve contradictions in analytical data for acetaldehyde derivatives?

- Discrepancies between PTR-MS and DNPH-HPLC measurements arise from fragmentation patterns and matrix interferences. A regression analysis (R²=0.72, RMSD=0.11 ppbv) suggests calibrating PTR-MS with DNPH-derived standards. For metabolic studies, isotopic labeling (e.g., acetaldehyde-2,2,2-d₃) clarifies pathways by distinguishing endogenous vs. exogenous sources .

Q. How can computational modeling predict the stability of hydrazone tautomers?

- Density functional theory (DFT) simulations reveal a ring-chain equilibrium favoring the E-hydrazone form due to conjugation with the benzothiazole ring. Nuclear Overhauser effect (NOE) NMR experiments validate computational predictions, showing <5% population of 5-hydroxypyrazoline tautomers .

Q. What role does this compound play in enzyme inhibition studies?

- Molecular docking reveals competitive inhibition of enzymes like cyclin-dependent kinases (CDKs) via π-π stacking with benzothiazole and hydrogen bonding to the hydrazone moiety. In vitro assays show IC₅₀ values in the micromolar range, with substituents (e.g., halogens) enhancing binding affinity .

Q. How are deuterated analogs used to trace metabolic pathways involving this compound?

- Acetaldehyde-2,2,2-d₃ enables tracking via mass spectrometry, revealing hepatic metabolism by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). Kinetic isotope effects (KIEs) differentiate enzymatic vs. non-enzymatic degradation, with deuterated substrates showing 20–30% slower turnover in microsomal assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.